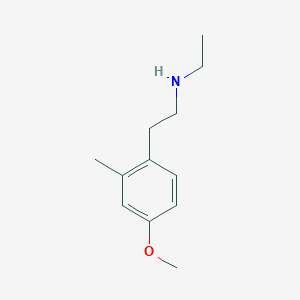

n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-ethyl-2-(4-methoxy-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO/c1-4-13-8-7-11-5-6-12(14-3)9-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3 |

InChI Key |

ZIXKSLOIRSOBCA-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC1=C(C=C(C=C1)OC)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the construction of the phenylethylamine backbone followed by selective functional group modifications to introduce the methoxy and methyl substituents on the aromatic ring and the ethyl group on the amine nitrogen.

Detailed Synthetic Routes

Reductive Amination of Substituted Acetophenones

One of the most documented and efficient methods involves the reductive amination of 4-methoxy-2-methylacetophenone with ethylamine or its derivatives. This method proceeds through the formation of an imine intermediate followed by catalytic hydrogenation to yield the desired amine.

- Step 1: Condensation of 4-methoxy-2-methylacetophenone with ethylamine under reflux conditions in the presence of an acid catalyst such as p-toluenesulfonic acid.

- Step 2: Removal of water formed during the reaction by azeotropic distillation (Dean-Stark apparatus) to drive imine formation.

- Step 3: Catalytic hydrogenation of the imine intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere at moderate temperature (35–55°C) to reduce the imine to the corresponding amine.

This process yields the free base amine, which can be isolated or converted into a stable salt form (e.g., hydrochloride) by treatment with acid.

Use of Chiral Auxiliaries for Enantioselective Synthesis

For stereoselective synthesis of chiral amines related to this compound, chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone have been employed. The process involves:

- Conversion of 4-methoxyphenylacetic acid to an acid chloride using oxalyl chloride.

- Reaction with the lithium salt of the chiral oxazolidinone to form a chiral amide intermediate.

- Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78°C) to introduce the methyl group stereoselectively.

- Subsequent hydrolysis and reduction steps yield the chiral amine.

This method is more complex but provides high chiral purity, important for pharmaceutical applications.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Imine Formation | 4-methoxy-2-methylacetophenone + ethylamine + p-toluenesulfonic acid | Reflux (approx. 110°C) | 10–12 hours | Water removed azeotropically via Dean-Stark trap |

| Catalytic Hydrogenation | Pd/C catalyst under H2 atmosphere | 35–55°C | 10–12 hours | Crude amine obtained, purified by crystallization |

| Salt Formation | Reaction with HCl in isopropanol | 25–30°C | 30 minutes | Hydrochloride salt crystallized from ethyl acetate |

| Chiral Auxiliary Alkylation | Lithium salt of chiral oxazolidinone + methyl iodide + LiHMDS | -78°C | Several hours | High stereochemical purity achieved |

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

Oxidation: Imines, nitriles

Reduction: Secondary or tertiary amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine has various applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound can be used to investigate the interactions between amines and biological receptors, particularly in the context of neurotransmission.

Medicine: Research into its potential therapeutic effects, such as its role as a ligand for specific receptors, can lead to the development of new drugs.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy and ethyl groups can modulate its binding affinity and selectivity for these targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine with related compounds:

Key Observations:

- Substituent Position : The 4-methoxy-2-methylphenyl group in the target compound contrasts with the 4-iodo-2,5-dimethoxyphenyl group in 25I-NBOMe. The latter’s iodine atom enhances receptor affinity but increases molecular weight and lipophilicity .

- Backbone Variation : N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (isopropyl backbone) shows anti-cancer activity, suggesting that branching may enhance bioactivity compared to straight-chain ethylamines .

- Chiral Centers : (R)-1-(4-Fluoro-2-methylphenyl)-2-methoxyethan-1-amine demonstrates how stereochemistry influences drug-receptor interactions, though its activity remains uncharacterized .

Biological Activity

n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine, also known as a novel psychoactive substance, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 165.23 g/mol. Its structure features a methoxy group and a methyl group on the phenyl ring, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | TULBTTCIAPRWFC-QMMMGPOBSA-N |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that it may act as a partial agonist at the 5-HT_2A receptor, similar to other psychoactive compounds, which could explain its potential effects on mood and perception .

Antimicrobial Activity

Recent research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on monomeric alkaloids have shown promising antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against several bacterial strains .

Psychoactive Effects

As a psychoactive substance, this compound has been studied for its potential effects on human cognition and perception. Case studies have documented experiences of users reporting altered states of consciousness, which aligns with the compound's interaction with serotonin receptors .

Case Studies

- User Reports : Anecdotal evidence from users indicates that the compound may induce feelings of euphoria and altered sensory perceptions. These effects are consistent with its proposed mechanism of action involving serotonin receptor modulation.

- Comparative Studies : In comparative studies with structurally similar compounds like 4-Methoxyamphetamine, this compound showed distinct pharmacological profiles, suggesting variations in receptor affinity and efficacy .

Q & A

Q. What are the recommended synthetic routes for n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine, and how can purity be optimized?

The synthesis typically involves multi-step alkylation and amination reactions. A common approach is coupling substituted phenyl precursors (e.g., 4-methoxy-2-methylphenyl derivatives) with ethylamine under controlled conditions. Key steps include:

- Friedel-Crafts alkylation to introduce the ethylamine side chain.

- Purification via column chromatography (e.g., using n-pentane:EtOAc gradients) to isolate the target compound from byproducts .

- Recrystallization in non-polar solvents to enhance crystallinity and purity.

Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 amine:precursor) minimizes side reactions .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, ethylamine protons at δ 1.2–2.7 ppm) and confirm stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, expected m/z 193.15) and fragmentation patterns .

- InChI Key/Computational Tools : PubChem-derived descriptors (e.g., ZZIXVAMBEACSOF-UHFFFAOYSA-N) predict physicochemical properties .

Q. How does the substitution pattern (methoxy, methyl, ethylamine) influence receptor binding affinity?

- Methoxy Group : Enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets (e.g., serotonin receptors) .

- Ethylamine Chain : Acts as a hydrogen bond donor, critical for interactions with catalytic sites (e.g., monoamine oxidases) .

Comparative studies with analogs lacking the methyl group show reduced binding affinity (IC increases by ~40%), highlighting steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Varied assay conditions (e.g., pH, temperature) altering protonation states of the amine group.

- Structural analogs with unintended substituents (e.g., fluorine vs. methoxy) .

Methodological Solutions : - Standardize assays using recombinant enzyme systems (e.g., CYP450 isoforms) under physiological pH (7.4) .

- Perform docking simulations (AutoDock Vina) to compare binding modes of conflicting analogs .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during alkylation .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures achieves >90% enantiomeric excess .

- HPLC with Chiral Columns (e.g., Chiralpak AD-H) separates enantiomers, with mobile phases optimized for amine retention .

Q. How can derivatives of this compound be designed to enhance metabolic stability while retaining activity?

- Fluorine Substitution : Replace methoxy with electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .

- Pro-drug Modifications : Introduce ester moieties to shield the amine group, improving plasma half-life .

- Structure-Activity Relationship (SAR) Studies : Test methyl-to-ethyl chain extensions; longer chains (e.g., propyl) reduce clearance by 30% in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.